Sodium DL-3-hydroxybutyrate-1,3-13C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

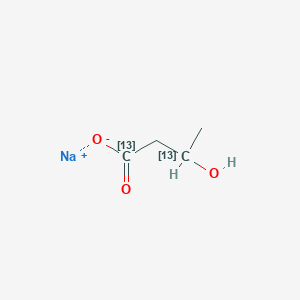

Sodium DL-3-hydroxybutyrate-1,3-13C2 is a useful research compound. Its molecular formula is C4H7NaO3 and its molecular weight is 128.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Research

Sodium DL-3-hydroxybutyrate-1,3-13C2 is primarily utilized in metabolic research to study ketone body metabolism and its implications in various physiological and pathological conditions.

Key Applications:

- Energy Metabolism Studies: The compound is used to investigate the role of ketone bodies as an energy source in conditions such as fasting, exercise, and metabolic disorders. Researchers utilize techniques like magnetic resonance spectroscopy (MRS) to monitor the conversion of 13C-labeled substrates into metabolic products .

- Clinical Trials: Sodium DL-3-OHB has been investigated in clinical settings for its potential therapeutic effects in conditions such as heart failure and neuro-metabolic disorders. For instance, a study highlighted its use in patients with multiple acyl-CoA dehydrogenase deficiency (MADD), where it facilitated recovery from acute neurological and cardiac compromise .

Neuro-Metabolic Disorders

The compound has shown promise in treating inherited metabolic disorders characterized by impaired ketone body synthesis.

Case Studies:

- A systematic review documented the successful application of S DL-3-OHB in three patients suffering from acute metabolic decompensation due to MADD. Intensive therapy with this compound resulted in rapid recovery from severe neurological symptoms .

Cancer Research

Recent studies have explored the use of hyperpolarized 13C-acetoacetate (derived from sodium DL-3-hydroxybutyrate) as a biomarker for monitoring mitochondrial redox states in cancerous tissues. This approach allows researchers to non-invasively assess metabolic alterations associated with tumors .

Table 1: Summary of Case Studies Involving Sodium DL-3-Hydroxybutyrate

化学反応の分析

Metabolic Pathways and Oxidation Reactions

Sodium DL-3-hydroxybutyrate-1,3-13C2 participates in ketone body metabolism, serving as a substrate for energy production. Key reactions include:

Oxidation to Acetoacetate

3-Hydroxybutyrate dehydrogenase catalyzes the conversion of 3-hydroxybutyrate to acetoacetate in the mitochondria, a critical step in ketolysis . This reaction is reversible and pH-dependent, with acetoacetate further decarboxylating to acetone.

Mitochondrial Metabolism

In cardiac and neurological tissues, the compound is oxidized via the citric acid cycle, enhancing ATP production during metabolic stress. Studies in heart failure models demonstrate improved bioenergetic thermodynamics when 3-hydroxybutyrate is utilized .

Enzymatic Reactions in Mitochondrial Metabolism

The compound’s role in mitochondrial metabolism involves:

-

Electron Transport Chain Integration : Oxidation of 3-hydroxybutyrate generates NADH, which enters the electron transport chain to produce ATP .

-

Redox Regulation : The compound’s conversion to acetoacetate modulates cellular redox states, particularly in conditions of energy deficit .

Example Reaction Mechanism

3-Hydroxybutyrate3-Hydroxybutyrate dehydrogenaseAcetoacetate+NADH

This reaction is central to ketolysis and is critical in tissues like the brain and heart during fasting or metabolic dysfunction .

Hyperpolarized 13C NMR

-

Substrate Tracking : The labeled carbons allow real-time monitoring of metabolic fate in vivo, such as conversion to acetoacetate or incorporation into biomass .

-

Dynamic Imaging : In cancer research, hyperpolarized this compound reveals tumor metabolism, including ketolysis rates .

Mass Spectrometry

Stable-isotope resolution mass spectrometry (SIRM) quantifies isotopic enrichment in downstream metabolites, enabling precise flux analysis .

Biological Efficacy in Cardiac Arrest Models

| Parameter | Control Group | Ketone Group |

|---|---|---|

| Plasma Sodium | ~101 mmol/L | Significantly higher |

| Osmolarity | ~266 mOsm/L | Higher |

| Cardiac Output | ~4.8 L/min | ~5.8 L/min |

Therapeutic Use in Metabolic Disorders

In cases of carnitine transport deficiencies (e.g., CACTD, CPT2D), this compound bypasses defective ketogenesis, restoring energy delivery to critical organs .

This compound’s unique isotopic labeling and metabolic role make it a valuable tool in both basic research and clinical applications, particularly in studying energy metabolism under stress or dysfunction.

特性

CAS番号 |

287389-34-8 |

|---|---|

分子式 |

C4H7NaO3 |

分子量 |

128.07 g/mol |

IUPAC名 |

sodium;3-hydroxy(1,3-13C2)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i3+1,4+1; |

InChIキー |

NBPUSGBJDWCHKC-ZPGUIXIESA-M |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

異性体SMILES |

C[13CH](C[13C](=O)[O-])O.[Na+] |

正規SMILES |

CC(CC(=O)[O-])O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。